molecular formula C7H5BrClF B580376 2-Chloro-3-fluorobenzyl bromide CAS No. 874285-19-5

2-Chloro-3-fluorobenzyl bromide

Cat. No.: B580376
CAS No.: 874285-19-5
M. Wt: 223.469
InChI Key: AQQPRCFCKCXWGZ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzyl bromide is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-3-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluorobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: Products include benzyl alcohol.

Scientific Research Applications

2-Chloro-3-fluorobenzyl bromide is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the compound acts as an intermediate to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 3-Chloro-2-fluorobenzyl bromide
  • 2-Chloro-3-fluorobenzyl chloride

Uniqueness

2-Chloro-3-fluorobenzyl bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzyl halides. The presence of both chlorine and fluorine atoms influences its electronic properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPRCFCKCXWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660660
Record name 1-(Bromomethyl)-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-19-5
Record name 1-(Bromomethyl)-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-chloro-3-fluorobenzene
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